Sulfo-SANPAH(sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)
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Overview
Description
Sulfo-SANPAH, also known as sulfosuccinimidyl 6-(4’-azido-2’-nitrophenylamino)hexanoate, is a hetero-bifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide. This compound is widely used in biochemical research for its ability to crosslink proteins and other molecules with primary amines to various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-SANPAH is synthesized through a multi-step process involving the reaction of N-hydroxysuccinimide with 6-(4’-azido-2’-nitrophenylamino)hexanoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of sulfo-SANPAH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often provided in a pre-aliquoted format to prevent degradation and contamination .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SANPAH undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Photochemical Reactions: Upon exposure to UV light, the nitrophenyl azide group forms a nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles
Common Reagents and Conditions
Reagents: Primary amines, UV light, and nucleophiles.
Conditions: The substitution reaction occurs in pH 7-9 buffers, while photochemical reactions require UV light exposure at wavelengths between 320-350 nm
Major Products
The major products formed from these reactions include crosslinked proteins and other biomolecules, which are useful for various biochemical applications .
Scientific Research Applications
Sulfo-SANPAH is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used for the crosslinking of proteins and other molecules to study their interactions and functions
Biology: It is employed in cell adhesion studies and the preparation of polyacrylamide gels for cell culture
Medicine: It is used in the development of drug delivery systems and the study of disease mechanisms
Industry: It is utilized in the production of biosensors and diagnostic assays
Mechanism of Action
Sulfo-SANPAH exerts its effects through two main mechanisms:
Amine-Reactive N-Hydroxysuccinimide Ester: This group reacts with primary amines to form stable amide bonds, enabling the crosslinking of proteins and other molecules
Photoactivatable Nitrophenyl Azide: Upon exposure to UV light, this group forms a nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles, facilitating the crosslinking process
Comparison with Similar Compounds
Sulfo-SANPAH is unique due to its dual functionality, combining an amine-reactive group with a photoactivatable group. Similar compounds include:
Sulfo-NHS-LC-Biotin: Another hetero-bifunctional crosslinker with a longer spacer arm.
Sulfo-SMCC: A crosslinker with a maleimide group instead of a nitrophenyl azide.
Sulfo-LC-SPDP: A crosslinker with a pyridyldithiol group
These compounds differ in their reactive groups and spacer lengths, making sulfo-SANPAH particularly versatile for specific applications requiring both amine reactivity and photoactivation .
Properties
Molecular Formula |
C16H17N6NaO9S |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
sodium;1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H18N6O9S.Na/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30;/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30);/q;+1/p-1 |
InChI Key |
XXUXLXCHYVHAOD-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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